molecular formula C12H15NO2 B14303468 8-Ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-1-carbonitrile CAS No. 116415-08-8

8-Ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-1-carbonitrile

Cat. No.: B14303468
CAS No.: 116415-08-8
M. Wt: 205.25 g/mol
InChI Key: XIVWUAGWEPYPFW-UHFFFAOYSA-N
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Description

8-Ethoxy-3-methoxybicyclo[420]octa-2,4-diene-1-carbonitrile is a bicyclic compound with a unique structure that includes both ethoxy and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-1-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diene precursor with an ethoxy and methoxy substituent, followed by the introduction of a carbonitrile group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-Ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups such as amines.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other nitrogen-containing compounds.

Scientific Research Applications

8-Ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-1-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-1-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.2.0]octa-2,4-diene: A similar bicyclic compound without the ethoxy and methoxy substituents.

    8-Ethoxy-6-methoxybicyclo[4.2.0]octa-2,4-diene-3-carbonitrile: A closely related compound with slight variations in the position of substituents.

Uniqueness

8-Ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-1-carbonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

116415-08-8

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

8-ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-1-carbonitrile

InChI

InChI=1S/C12H15NO2/c1-3-15-11-6-9-4-5-10(14-2)7-12(9,11)8-13/h4-5,7,9,11H,3,6H2,1-2H3

InChI Key

XIVWUAGWEPYPFW-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC2C1(C=C(C=C2)OC)C#N

Origin of Product

United States

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